A Technical Guide to 3-(Methylaminomethyl)piperidine: A Key Building Block for Drug Discovery
A Technical Guide to 3-(Methylaminomethyl)piperidine: A Key Building Block for Drug Discovery
Abstract: This document provides an in-depth technical overview of 3-(methylaminomethyl)piperidine, a pivotal heterocyclic building block in medicinal chemistry. We will explore its chemical identity, including its CAS number and synonyms, detail a robust synthetic methodology, discuss its critical applications in drug development, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of this versatile scaffold.
Chemical Identity and Physicochemical Properties
3-(Methylaminomethyl)piperidine is a disubstituted piperidine derivative featuring a methylaminomethyl substituent at the 3-position. Due to the reactivity of its two secondary amine functionalities, it is most commonly supplied and handled as a more stable salt, such as the dihydrochloride, or with a protecting group, typically a tert-butoxycarbonyl (Boc) group on the ring nitrogen. The unprotected free base is less common commercially but serves as the parent structure.
Nomenclature and Key Identifiers
The identity of this compound can be ambiguous due to multiple naming conventions and the prevalence of its protected or salt forms. The following tables clarify its identifiers.
Table 1: Chemical Identifiers for 3-(Methylaminomethyl)piperidine and Common Derivatives
| Form | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base | (Piperidin-3-yl)-N-methylmethanamine | Not assigned | C₇H₁₆N₂ | 128.22 |
| Dihydrochloride Salt | N-methylpiperidin-3-amine, dihydrochloride[1] | 127294-77-3[1] | C₆H₁₄N₂·2HCl | 187.11[1] |
| 1-N-Boc Protected | tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate | 1017356-25-0 | C₁₂H₂₄N₂O₂ | 228.33 |
| (S)-1-N-Boc Protected | (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate | 912368-73-1 | C₁₁H₂₂N₂O₂ | 214.30 |
Table 2: Common Synonyms
| Form | Synonyms |
| Free Base | N-Methyl-3-piperidinemethanamine, 3-((Methylamino)methyl)piperidine |
| Dihydrochloride Salt | 3-(Methylamino)piperidine dihydrochloride[2] |
| 1-N-Boc Protected | 1-Boc-3-((methylamino)methyl)piperidine, 3-Methylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester |
Chemical Structure
The fundamental structure of the free base is illustrated below. The piperidine ring typically adopts a chair conformation, which is a critical feature influencing its binding properties in biological systems.
Caption: Chemical structure of 3-(Methylaminomethyl)piperidine.
Physicochemical Properties
The properties of these compounds vary significantly between the free base, salt, and protected forms. The dihydrochloride salt exhibits enhanced water solubility, which is advantageous for certain biological assays and formulation studies[2]. The Boc-protected variants are typically oils or low-melting solids soluble in organic solvents, making them ideal for synthetic transformations.
Table 3: Physicochemical Properties of Related Compounds
| Property | Value (Compound) | Source |
| Boiling Point | 89°C @ 18 mmHg (3-(Aminomethyl)piperidine) | |
| Flash Point | 77°C (3-(Aminomethyl)piperidine) | |
| Density | 0.816 g/mL at 25°C (N-Methylpiperidine) | |
| Refractive Index | 1.467 ( (S)-1-Boc-3-(methylamino)piperidine) |
Synthesis and Manufacturing
The synthesis of 3-(methylaminomethyl)piperidine derivatives is a critical process for their application in research. A common and reliable strategy involves the reductive amination of a suitable piperidine-3-carboxaldehyde precursor. This method offers high yields and good control over the introduction of the methylamino group.
Overview of Synthetic Rationale
The chosen synthetic route begins with the commercially available N-Boc-piperidine-3-carboxylic acid. The Boc protecting group serves two essential functions:
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Deactivation of Ring Nitrogen: It prevents the secondary amine of the piperidine ring from participating in side reactions.
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Improved Handling: It renders the intermediate compounds more soluble in common organic solvents and easier to purify via standard techniques like column chromatography.
The carboxylic acid is reduced to the corresponding aldehyde, which then undergoes reductive amination with methylamine. The final step involves the removal of the Boc group under acidic conditions to yield the target compound, typically isolated as its salt.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis of 3-(Methylaminomethyl)piperidine Dihydrochloride
This protocol is an illustrative example based on established chemical principles, such as those used in the synthesis of related piperidines. Researchers should adapt it based on laboratory conditions and scale.
Step 1: Synthesis of tert-Butyl 3-formylpiperidine-1-carboxylate
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To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv.) and a coupling agent such as HATU (1.2 equiv.).
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Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
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Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to yield the Weinreb amide intermediate.
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Dissolve the crude amide in anhydrous THF, cool to 0 °C, and add a reducing agent like Lithium Aluminum Hydride (LAH) (1.5 equiv.) portion-wise.
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Stir for 1-2 hours, then quench carefully. After workup and purification by column chromatography, the desired aldehyde is obtained.
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Causality: The Weinreb amide is used as a stable intermediate that can be cleanly reduced to the aldehyde without over-reduction to the alcohol, a common issue with direct ester or acid reduction.
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Step 2: Reductive Amination
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Dissolve the aldehyde from Step 1 (1.0 equiv.) in a solvent such as 1,2-dichloroethane (DCE).
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Add a solution of methylamine (2.0 M in THF, 1.5 equiv.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.).
-
Stir the reaction at room temperature for 4-8 hours until TLC or LC-MS indicates completion.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion[3].
-
Step 3: Boc Deprotection
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Dissolve the crude product from Step 2 in a minimal amount of methanol or ethyl acetate.
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Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane) (5.0 equiv.) and stir at room temperature for 2-4 hours.
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The product will precipitate as the dihydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Applications in Research and Drug Development
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, and its derivatives are cornerstones of medicinal chemistry[4][5]. 3-(Methylaminomethyl)piperidine serves as a versatile 3D fragment or scaffold that offers several advantages in drug design.
Role as a Medicinal Chemistry Building Block
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Structural Rigidity and 3D Shape: Unlike flat aromatic rings, the saturated piperidine core provides a defined three-dimensional structure. This pre-organized conformation can reduce the entropic penalty of binding to a protein target, potentially leading to higher affinity. The substitution pattern allows for exploration of 3D chemical space, a key strategy in modern fragment-based drug discovery[6][7].
-
Basic Nitrogen Center: The secondary amines in the molecule are basic (pKa ~9-11). At physiological pH, they are protonated, allowing them to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. This is a classic strategy for anchoring a ligand to its target.
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Vectors for Elaboration: The two nitrogen atoms provide distinct points for chemical modification. The ring nitrogen can be functionalized to modulate properties like solubility or to introduce larger substituents that can probe deeper into a binding pocket, while the exocyclic nitrogen can be modified to fine-tune interactions at the periphery.
This compound is a valuable intermediate for pharmaceuticals targeting neurological disorders and for neurotransmitter research[2].
Caption: Hypothetical binding of the protonated scaffold in a receptor.
Safety, Handling, and Storage
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Hazard Identification:
-
Corrosive: Expected to cause severe skin burns and serious eye damage (H314)[9].
-
Toxic/Harmful: May be harmful if swallowed (H302) and toxic if it comes into contact with skin or is inhaled (H311 + H331).
-
Irritant: May cause respiratory irritation (H335).
-
Flammable: Related compounds are flammable liquids (H225/H226)[9]. Vapors may form explosive mixtures with air.
-
-
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8]. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[9].
-
Safe Handling: Avoid breathing vapors or mists. Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge[8].
-
-
Storage and Stability:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[9].
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Stability: The free base is susceptible to air oxidation. The dihydrochloride salt is significantly more stable and is the preferred form for long-term storage.
-
Conclusion
3-(Methylaminomethyl)piperidine and its derivatives are high-value chemical tools for the modern medicinal chemist. Its inherent three-dimensionality, coupled with the strategic placement of two basic nitrogen centers, provides a robust and versatile scaffold for the design of novel therapeutics. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory. As the demand for novel, non-flat molecules in drug discovery continues to grow, the importance of building blocks like this will only increase.
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PureSynth. (n.d.). 3-(Methylamino)Piperidine Dihydrochloride. Retrieved from [Link]
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Alfa Aesar. (2015). Safety Data Sheet: 3-Methylpiperidine. Retrieved from [Link]
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Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
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Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]
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White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
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Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
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